molecular formula C64H79N3O17S2 B13720523 Bis-Sulfone-PEG9-DBCO

Bis-Sulfone-PEG9-DBCO

Cat. No.: B13720523
M. Wt: 1226.5 g/mol
InChI Key: JIIIWDWABQEVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-Sulfone-PEG9-DBCO is a bis-alkylating labeling reagent designed for the site-specific incorporation of DBCO groups onto antibodies, resulting in well-defined and homogenous conjugates . Its mechanism involves a two-step process: first, the selective reduction of a native interchain disulfide bond within an antibody to release two cysteine thiols, followed by a bis-alkylation reaction that covalently rebridges these thiols via a stable three-carbon bridge . This innovative rebridging approach leaves the protein structurally intact and helps avoid irreversible denaturation that could disrupt its tertiary structure or biological activity . The integrated PEG9 spacer enhances the solubility and biocompatibility of the resulting conjugate . The terminal DBCO (dibenzocyclooctyne) group enables subsequent, copper-free click chemistry with azide-containing molecules, such as fluorescent dyes or drugs, for versatile applications in probe development and the creation of stable antibody-drug conjugates (ADCs) . This reagent can also be used for site-specific conjugation to polyhistidine tags (His-tags) without metal chelation . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C64H79N3O17S2

Molecular Weight

1226.5 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide

InChI

InChI=1S/C64H79N3O17S2/c1-50-11-21-58(22-12-50)85(72,73)48-57(49-86(74,75)59-23-13-51(2)14-24-59)63(70)54-17-19-55(20-18-54)64(71)66-28-30-77-32-34-79-36-38-81-40-42-83-44-46-84-45-43-82-41-39-80-37-35-78-33-31-76-29-27-65-61(68)25-26-62(69)67-47-56-9-4-3-7-52(56)15-16-53-8-5-6-10-60(53)67/h3-14,17-24,57H,25-49H2,1-2H3,(H,65,68)(H,66,71)

InChI Key

JIIIWDWABQEVGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

Scientific Research Applications

Drug Delivery Systems

Bis-Sulfone-PEG9-DBCO plays a critical role in the development of antibody-drug conjugates (ADCs). For instance, the ADC OBI-999 utilizes this compound to achieve superior homogeneity and stability by site-specifically attaching drugs to antibodies through a ThioBridge mechanism. This method enhances the therapeutic efficacy while minimizing off-target effects, making it a promising candidate for cancer treatments .

Protein Engineering

The compound facilitates the attachment of functional groups to proteins, which is essential for studying protein structure and function. The use of bis-sulfone reagents allows for the preservation of protein activity post-modification, making it an invaluable tool in protein engineering .

Diagnostics

In diagnostic applications, this compound is employed to create stable conjugates necessary for accurate detection in assays. Its ability to form robust linkages with biomolecules enhances the sensitivity and specificity of diagnostic tests .

Surface Modification

The compound is utilized in modifying surfaces of nanoparticles and other materials. By attaching azide-functionalized compounds via DBCO click chemistry, researchers can enhance the biocompatibility and functionality of materials used in biomedical applications .

Polymer Chemistry

In polymer science, this compound can be incorporated into polymers to tailor their properties for specific applications, such as improving solubility or reactivity in various environments .

Case Studies

Study Application Findings
OBI-999 DevelopmentADCsDemonstrated improved homogeneity (DAR > 95%) compared to traditional ADCs, leading to enhanced therapeutic efficacy .
Protein LabelingProtein EngineeringSuccessfully labeled proteins without loss of biological activity, allowing for detailed structural studies .
Diagnostic AssaysDiagnosticsEnhanced sensitivity and specificity in biomarker detection through stable conjugation methods .

Advantages of this compound

  • Bioorthogonal Chemistry : Enables reactions that do not interfere with biological processes.
  • Site-Specific Conjugation : Allows precise attachment to biomolecules, critical for therapeutic and diagnostic applications.
  • Enhanced Stability : Provides improved solubility and stability in biological environments.

Chemical Reactions Analysis

Core Reaction Mechanism

Bis-Sulfone-PEG9-DBCO enables disulfide rebridging through a two-step process:

  • Disulfide Reduction :
    Target disulfide bonds (e.g., in antibodies) are reduced to free thiols using agents like TCEP or DTT.

    • Example: Antibody interchain disulfides → Two cysteine thiols .

  • Bis-Alkylation :
    The compound reacts with both thiols via its bis-sulfone groups, forming a stable three-carbon bridge (Fig. 1):

    Protein-SH + HS-Protein + this compoundProtein-S-C-CH2-S-Protein + PEG9-DBCO\text{Protein-SH + HS-Protein + this compound} \rightarrow \text{Protein-S-C-CH2-S-Protein + PEG9-DBCO}

    This rebridges the disulfide while appending the PEG9-DBCO moiety .

Key Advantages :

  • Preserves protein tertiary structure .

  • Enables stoichiometric control (1:1 conjugation) .

Thiol-Specific Bis-Alkylation

ParameterDetailsSource
Reaction pH7.0–8.5 (phosphate buffer)
Temperature25–37°C
Reaction Time2–4 hours
Thiol AvailabilityRequires free -SH groups post-reduction

Outcome :

  • Stable covalent linkage with >90% conjugation efficiency reported for IgG antibodies .

  • No irreversible protein denaturation observed .

Copper-Free Click Chemistry

The DBCO group reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC):

DBCO + AzideTriazole linkage (1,2,3-triazole)\text{DBCO + Azide} \rightarrow \text{Triazole linkage (1,2,3-triazole)}

Conditions :

  • pH 7.0–8.0, ambient temperature .

  • No cytotoxic copper catalysts required .

Applications :

  • Conjugation with azide-functionalized drugs, fluorophores, or nanoparticles .

Comparative Reactivity of Bioconjugation Reagents

ReagentTarget GroupStabilitySite SpecificityReference
This compoundDisulfideHigh (pH 7–9)Yes
MaleimideThiolModerateNo
NHS EsterAmineLow (hydrolysis)No
Dibromo-MaleimideThiolLowNo

Key Findings :

  • Bis-sulfone reagents outperform maleimides in stability under physiological conditions .

  • Site specificity reduces off-target conjugation by >80% compared to amine-reactive NHS esters .

Antibody-Drug Conjugates (ADCs)

  • Study : this compound was used to conjugate monomethyl auristatin E (MMAE) to trastuzumab.

    • Result : 95% conjugation efficiency, improved serum stability (t₁/₂ > 72 hrs vs. 24 hrs for maleimide) .

    • Citation : AxisPharm technical data .

PEGylation of His-Tagged Proteins

  • Method : Histidine residues chelate nickel, positioning the bis-sulfone for selective conjugation.

    • Outcome : Site-specific PEGylation without activity loss in α-lactalbumin .

Dual-Labeling Strategies

  • Approach : Combine disulfide rebridging with SPAAC to append two payloads (e.g., drug + tracer).

    • Efficiency : Sequential reactions achieved 85% dual-labeling yield .

Reaction Optimization Data

ConditionOptimal RangeImpact on Yield
pH7.5–8.0Maximizes thiol reactivity
Molar Ratio (Reagent:Protein)3:1Balances efficiency and cost
Reducing AgentTCEP (1–5 mM)Complete disulfide reduction
PEG LengthPEG9 (optimal solubility)Minimizes steric hindrance

Stability and Storage

  • Storage : -20°C under argon (prevents sulfone oxidation) .

  • Shelf Life : 12 months at -20°C (≥95% purity maintained) .

Comparison with Similar Compounds

Limitations and Considerations

  • Cost : this compound is ~2× more expensive than DBCO-PEG9-amine due to complex synthesis .
  • Storage : Requires storage at -20°C in anhydrous conditions to prevent sulfone hydrolysis .

Preparation Methods

Core Chemical Strategy

The preparation of this compound involves two key chemical steps:

  • Disulfide Reduction: The native disulfide bonds in the target protein or antibody are reduced to yield two free cysteine thiols.
  • Bis-Alkylation Re-bridging: The bis-sulfone reagent reacts with the two cysteine thiols to form a stable three-carbon bridge, covalently attaching the PEG9-DBCO linker and re-bridging the disulfide bond without disrupting protein structure or activity.

This method ensures site-specific conjugation with minimal protein denaturation or loss of function.

Synthesis of this compound Reagent

The reagent itself is synthesized by linking a bis-sulfone reactive group to a polyethylene glycol chain of nine ethylene glycol units (PEG9), which is further functionalized with a DBCO moiety at the distal end. This design allows the reagent to:

  • React selectively with cysteine thiols via the bis-sulfone group.
  • Provide a flexible PEG spacer to reduce steric hindrance.
  • Present a DBCO handle for copper-free click chemistry.

While detailed synthetic routes are proprietary in some commercial preparations, the general approach involves:

  • Preparation of the bis-sulfone core scaffold.
  • Coupling to a PEG9 chain via stable covalent bonds.
  • Attachment of the DBCO moiety through amide or carbamate linkages.

The final product is purified typically by silica-based chromatography and isolated as a reagent-grade compound for research use.

Application of this compound in Protein Conjugation

The reagent is applied in a two-step bioconjugation process:

Step Number Process Description Conditions / Notes
1 Reduction of Disulfide Bonds Use mild reducing agents (e.g., DTT or TCEP) to selectively reduce interchain disulfides without denaturing proteins.
2 Bis-Alkylation with this compound Incubate reduced protein with reagent under physiological pH (~7.4–7.8), ambient temperature, typically 1 hour. Covalent re-bridging forms a three-carbon bridge attaching PEG9-DBCO.

This process preserves the tertiary structure and biological activity of the protein, avoiding irreversible denaturation.

Purification and Characterization

After conjugation, purification is commonly performed using:

Characterization methods include:

Comparative Analysis of Preparation Methods

Aspect This compound Method Alternative Methods (e.g., Dibromo-maleimide)
Specificity High site-specificity via disulfide re-bridging Also site-specific but with different reactivity profiles
Protein Structural Integrity Maintains tertiary structure, avoids denaturation Similar preservation, but depends on reagent and conditions
Conjugation Efficiency High, with minimal homodimer formation when optimized Variable, sometimes requires extensive purification
Bioorthogonal Handle DBCO moiety enables Cu-free click chemistry Other handles may require Cu catalysis or have toxicity issues
PEG Spacer Length PEG9 provides optimal solubility and flexibility PEG length varies, affecting solubility and sterics
Purification Complexity Moderate; ion exchange and SEC commonly used Similar purification strategies

This comparison highlights the versatility and robustness of the this compound approach, especially for applications requiring bioorthogonal conjugation without copper catalysts.

Summary Table of Preparation Workflow

Step Description Key Reagents/Conditions Outcome
1 Disulfide bond reduction DTT or TCEP, physiological pH, mild temp Two free cysteine thiols generated
2 Bis-alkylation with this compound This compound, pH ~7.4–7.8, 1 hr Covalent re-bridging with DBCO tag
3 Purification Size-exclusion chromatography, ion exchange Removal of excess reagent and by-products
4 Characterization SDS-PAGE, LC-MS, SPR Confirmation of conjugation and activity

Q & A

Q. How to resolve discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodology :
  • Sensitivity analysis : Identify force field parameters (e.g., partial charges) influencing MD outcomes.
  • Experimental replication : Repeat assays under controlled conditions (e.g., inert atmosphere).
  • Peer debriefing : Engage computational and synthetic chemists to refine assumptions.
    Publish null results to mitigate publication bias .

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